乙酰香草醛

描述

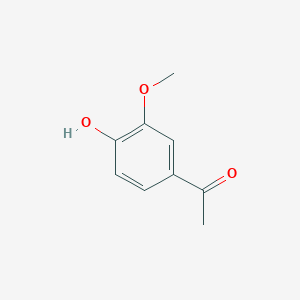

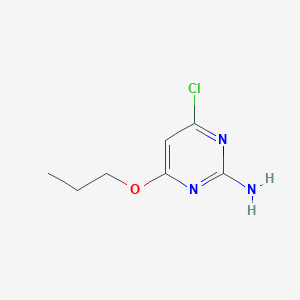

Acetovanillone, also known as Apocynin, is a natural organic compound structurally related to vanillin . It has been isolated from a variety of plant sources and is being studied for its variety of pharmacological properties .

Molecular Structure Analysis

The molecular formula of Acetovanillone is C9H10O3 . The Acetovanillone molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

Acetovanillone is a solid with a melting point of 115 °C and the faint odor of vanilla . It is soluble in hot water, alcohol, benzene, chloroform, and ether . The chemical formula of Acetovanillone is C9H10O3 and its molecular weight is 166.1739 g/mol .

科学研究应用

Enzyme Activity Enhancement

Acetovanillone derivatives have been synthesized and used in studies to investigate their impact on the activity of certain enzymes . For instance, they have been found to significantly increase the activity of the xylanase enzyme, which is crucial in the breakdown of hemicellulose, a major component of plant cell walls .

Waste Industry Applications

The waste industry has also found applications for Acetovanillone. It has been used in the synthesis of compounds that have been found to impact the enzymatic effects of thermophilic recombinant xylanase . This has implications for the processing of waste materials and the conversion of biomass.

Biochemical Catalysis

Acetovanillone plays a role in biochemical catalysis. Enzymes, which are biological catalysts, can play active roles in living and non-living (in vitro) environments . Acetovanillone and its derivatives can influence the activity of these enzymes, thereby affecting the biochemical reactions they catalyze.

Green Chemistry

In the field of green chemistry, Acetovanillone has potential applications. The use of enzymes in biochemical processes is a key aspect of green chemistry, and Acetovanillone’s impact on enzyme activity makes it a compound of interest in this field .

Bacterial Catabolism

Acetovanillone is a major component of several industrial lignin streams and bacteria have been found to catabolize Acetovanillone . This has potential applications in the valorization of lignin, a major component of plant-derived biomass .

Biocatalytic Applications

The identification of a bacterial pathway for the degradation of Acetovanillone facilitates the design of bacterial strains for biocatalytic applications . This could be particularly useful in industries that deal with lignin or other plant-derived biomass .

安全和危害

Acetovanillone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

Acetovanillone is a major component of several industrial lignin streams and bacterial catabolic pathways have considerable potential as industrial biocatalysts for the valorization of lignin . The hydroxyphenylethanone catabolic pathway enables bacterial growth on softwood lignin pretreated by oxidative catalytic fractionation . These insights greatly facilitate the engineering of bacteria to biocatalytically upgrade lignin .

作用机制

Target of Action

Acetovanillone, also known as apocynin, primarily targets the NADPH oxidase enzyme . This enzyme plays a crucial role in the immune system by reducing O2 to superoxide (O2–•), which is used to kill bacteria and fungi .

Mode of Action

Apocynin acts as an inhibitor of NADPH oxidase activity, effectively preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . Due to the selectivity of its inhibition, apocynin can be widely used as an inhibitor of NADPH oxidase without interfering in other aspects of the immune system .

Biochemical Pathways

The biochemical pathway of acetovanillone involves the hydroxyphenylethanone (Hpe) pathway . This pathway proceeds via phosphorylation and carboxylation, before β-elimination yields vanillate from acetovanillone . The kinase, HpeHI, phosphorylates acetovanillone . Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-acetovanillone .

Pharmacokinetics

The ADME properties of acetovanillone are yet to be fully explored. It has been shown that acetovanillone has good admet and drug likeness attributes . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

The action of acetovanillone results in the reduction of reactive oxygen species concentrations, which has been observed in studies involving asthmatics . This suggests that the compound has anti-inflammatory capabilities due to its ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .

Action Environment

The action, efficacy, and stability of acetovanillone can be influenced by various environmental factors. For instance, the activity of the compound can be affected by the presence of different metal ions at varying concentrations . Additionally, the compound’s action can be influenced by the pH and temperature of its environment .

属性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRUELUNQRZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060097 | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetovanillone | |

CAS RN |

498-02-2 | |

| Record name | Acetovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetovanillone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apocynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-3'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOCYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6J7B9UDTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does acetovanillone exert its effects within cells?

A1: Acetovanillone is recognized as an inhibitor of NADPH (Nicotinamide adenine dinucleotide phosphate) oxidase activity, an enzyme complex responsible for generating reactive oxygen species (ROS) [, , ]. By inhibiting NADPH oxidase, acetovanillone effectively suppresses the production of superoxide, a type of ROS, and mitigates oxidative stress [, , ].

Q2: What are the downstream consequences of acetovanillone's interaction with NADPH oxidase?

A2: The inhibition of NADPH oxidase by acetovanillone leads to a decrease in ROS production. This reduction in oxidative stress has been linked to several beneficial effects, including:

- Reduced Inflammation: Acetovanillone has shown promising anti-inflammatory effects in various models of brain injury [, ] and acute lung injury [].

- Protection against Aneurysm Progression: Studies suggest that acetovanillone attenuates aneurysm formation by decreasing matrix metalloproteinase activation in a mouse model of Marfan syndrome [].

- Potential Anti-cancer Effects: Acetovanillone derivatives have demonstrated the ability to inhibit the migration of breast cancer cells [].

- Protection against Cyclophosphamide-Induced Cardiotoxicity: Studies have shown that acetovanillone can prevent heart damage caused by the chemotherapy drug cyclophosphamide [].

Q3: What is the molecular formula and weight of acetovanillone?

A3: Acetovanillone has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q4: What are the key spectroscopic features of acetovanillone?

A4: Spectroscopic analyses like FTIR, 1H NMR, and mass spectrometry are crucial for identifying and characterizing acetovanillone. Its FTIR spectrum resembles that of apocynin, particularly in the fingerprint region, while 1H NMR analysis confirms the loss of one hydrogen atom from each apocynin molecule during its formation []. Mass spectrometry, particularly negative ion atmospheric pressure chemical ionization (APCI) LCMS, further confirms the presence of acetovanillone [].

Q5: Can acetovanillone act as a catalyst in chemical reactions?

A5: While acetovanillone itself is not typically used as a catalyst, it can be a product of catalytic reactions involving lignin. For instance, the catalytic wet air oxidation (CWAO) of lignin can yield acetovanillone []. Additionally, acetovanillone can be further oxidized to vanillin using catalysts like LaFeO3 [].

Q6: What are the potential applications of acetovanillone derived from lignin?

A6: Acetovanillone, being a lignin-derived compound, holds potential as a platform chemical for various applications, including the production of vanillin, a flavoring agent, through catalytic oxidation [].

Q7: How is computational chemistry used to study acetovanillone?

A7: Molecular docking simulations have been employed to investigate the interactions between acetovanillone and specific targets, such as Keap1, a protein involved in regulating oxidative stress response []. These simulations provide insights into the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of acetovanillone influence its activity?

A8: Studies exploring acetovanillone derivatives, particularly benzyl ethers, have shown that these modifications can impact biological activity []. While some derivatives displayed antileishmanial activity, a greater number exhibited antibacterial properties [].

Q9: How is acetovanillone typically quantified and analyzed?

A9: Various analytical techniques are employed to determine and quantify acetovanillone in different matrices. These include:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify acetovanillone, particularly in complex mixtures like aged wine brandies [].

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying acetovanillone and its metabolites in biological samples [].

- Gas Chromatography-Flame Ionization Detector (GC-FID): This method is utilized to analyze the chemical composition of essential oils, some of which contain acetovanillone [].

Q10: What is known about the environmental fate of acetovanillone?

A10: Acetovanillone can be found in industrial wastewater, such as that produced during cork processing []. Advanced oxidation processes, including UV/H2O2 and photo-Fenton systems, have been investigated for their effectiveness in degrading acetovanillone and reducing its environmental impact [].

Q11: What are some important research tools and resources for studying acetovanillone?

A11: Various tools and resources are available to facilitate acetovanillone research, including:

- Databases: Publicly available databases like PubChem and KNApSAcK provide valuable information on the structure, properties, and biological activities of acetovanillone [].

- Software: Molecular docking software, such as Autodock Vina, enables the simulation of acetovanillone interactions with target proteins [].

Q12: What are some key historical milestones in acetovanillone research?

A12: Research on acetovanillone spans several decades. Key milestones include:

- Early Isolation and Identification: Acetovanillone was identified in various plant sources, marking the beginning of its exploration [, , ].

- Elucidation of Its Role as an NADPH Oxidase Inhibitor: This discovery sparked significant interest in acetovanillone's therapeutic potential for conditions involving oxidative stress [, , ].

- Investigation of Acetovanillone's Metabolic Pathways: Understanding how acetovanillone is metabolized in biological systems is crucial for evaluating its safety and efficacy [].

Q13: How does research on acetovanillone bridge different scientific disciplines?

A13: Acetovanillone research exemplifies the interconnectedness of various scientific fields:

- Chemistry: Chemical synthesis, isolation, and characterization techniques are fundamental to studying acetovanillone [, , ].

- Biology: Understanding acetovanillone's interactions with biological systems, including its effects on enzymes, cells, and tissues, is crucial for exploring its therapeutic potential [, , ].

- Pharmacology: Investigating acetovanillone's absorption, distribution, metabolism, and excretion (ADME) profile provides valuable information for its potential use as a drug [].

- Environmental Science: Assessing the environmental fate and potential impact of acetovanillone is essential for its sustainable use [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)

![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)

![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)

![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)

![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(3-methylphenoxy)-N-(4'-{[(3-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370709.png)

![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)